Cas no 7312-17-6 (2,5-Dibromobenzo(b)thiophene)

2,5-Dibromobenzo(b)thiophene structure
Produktname:2,5-Dibromobenzo(b)thiophene
2,5-Dibromobenzo(b)thiophene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,5-DIBROMOBENZO[B]THIOPHENE
- 2,5-Dibromobenzo(b)thiophene
- 2,5-Dibromo-1-benzothiophene
- 2,5-Dibromo-1-benzothiophene #
- JCHZJOMEFKCNLK-UHFFFAOYSA-N
- Benzo[b]thiophene, 2,5-dibromo-
-
- Inchi: 1S/C8H4Br2S/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H
- InChI-Schlüssel: JCHZJOMEFKCNLK-UHFFFAOYSA-N
- Lächelt: BrC1C=CC2=C(C=C(S2)Br)C=1
Berechnete Eigenschaften
- Genaue Masse: 291.83800g/mol
- Monoisotopenmasse: 289.84005g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 151
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 28.2
- XLogP3: 4.7
2,5-Dibromobenzo(b)thiophene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7721421-2.5g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 2.5g |
$1454.0 | 2025-03-21 | |
Enamine | EN300-7721421-0.25g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 0.25g |
$367.0 | 2025-03-21 | |
1PlusChem | 1P00FORO-1g |
2,5-DIBROMOBENZO[B]THIOPHENE |
7312-17-6 | 95% | 1g |
$981.00 | 2024-04-21 | |
1PlusChem | 1P00FORO-5g |
2,5-DIBROMOBENZO[B]THIOPHENE |
7312-17-6 | 95% | 5g |
$2722.00 | 2024-04-21 | |
Aaron | AR00FP00-100mg |
2,5-Dibromobenzo[b]thiophene |
7312-17-6 | 95% | 100mg |
$379.00 | 2025-02-14 | |
1PlusChem | 1P00FORO-50mg |
2,5-DIBROMOBENZO[B]THIOPHENE |
7312-17-6 | 95% | 50mg |
$269.00 | 2024-04-21 | |
Enamine | EN300-7721421-0.1g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 0.1g |
$257.0 | 2025-03-21 | |
Enamine | EN300-7721421-5.0g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 5.0g |
$2152.0 | 2025-03-21 | |
Enamine | EN300-7721421-0.05g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 0.05g |
$174.0 | 2025-03-21 | |
Aaron | AR00FP00-5g |
2,5-Dibromobenzo[b]thiophene |
7312-17-6 | 95% | 5g |
$2984.00 | 2025-02-14 |
2,5-Dibromobenzo(b)thiophene Verwandte Literatur
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
7312-17-6 (2,5-Dibromobenzo(b)thiophene) Verwandte Produkte
- 13375-57-0(8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane])
- 2138192-29-5(2-(3,5-diamino-1H-indol-1-yl)acetic acid)
- 1823381-97-0(6-Bromo-β,β-difluoro-3-pyridineethanamine)
- 2842-13-9(N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenylacetamide)
- 139088-54-3(Glycine, N-(3-chlorophenyl)-, 1,1-dimethylethyl ester)
- 941985-03-1(N-(2,6-difluorophenyl)methyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 1226429-75-9(N-(4-cyanophenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide)
- 2241875-88-5((2-(2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)pyridin-4-yl)boronic acid)
- 946383-22-8(N-3-methyl-4-({1-(propan-2-yl)piperidin-4-ylmethyl}sulfamoyl)phenylpropanamide)
- 14301-31-6(N-(Chloroacetyl)-2-(3,4-dimethoxyphenyl)ethylamine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:7312-17-6)2,5-Dibromobenzo(b)thiophene

Reinheit:99%/99%/99%
Menge:250mg/500mg/1g
Preis ($):296/410/560